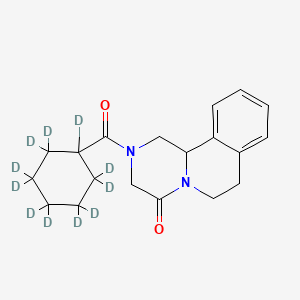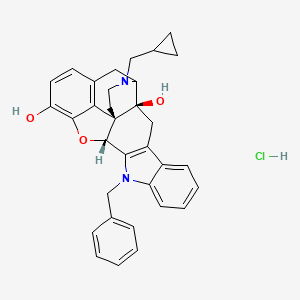
N-Benzylnaltrindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylnaltrindole hydrochloride is a potent and selective antagonist of the delta-opioid receptor. This compound is known for its long duration of action in vivo, making it a valuable tool in the pharmacologic characterization of delta-opioid receptor function .
Preparation Methods
The synthesis of N-Benzylnaltrindole hydrochloride involves several steps. The primary synthetic route includes the reaction of naltrindole with benzyl chloride in the presence of a base to form N-benzylnaltrindole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves:
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate.
Purification: The product is purified by recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
N-Benzylnaltrindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzylnaltrindole hydrochloride has several scientific research applications:
Chemistry: It is used as a tool to study the function of delta-opioid receptors.
Biology: It helps in understanding the role of delta-opioid receptors in various biological processes.
Medicine: It is used in research to develop new analgesic agents and to study pain mechanisms.
Industry: Its applications in the industry are limited but it is used in the development of new pharmacological agents
Mechanism of Action
N-Benzylnaltrindole hydrochloride exerts its effects by selectively binding to and antagonizing the delta-opioid receptor. This receptor is involved in modulating pain and other physiological processes. By blocking this receptor, this compound inhibits the effects of endogenous opioids, providing insights into pain mechanisms and potential therapeutic targets .
Comparison with Similar Compounds
N-Benzylnaltrindole hydrochloride is unique due to its high selectivity and long duration of action compared to other delta-opioid receptor antagonists. Similar compounds include:
Naltriben: Another delta-opioid receptor antagonist with a shorter duration of action.
Naltrindole: The parent compound from which N-Benzylnaltrindole is derived, also a delta-opioid receptor antagonist but with different pharmacokinetic properties
This compound stands out due to its prolonged action and high selectivity, making it a valuable tool in opioid receptor research.
Properties
IUPAC Name |
(1S,2S,13R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27?,31-,32-,33+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBSUYWJUBPCB-ZHYTUUPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

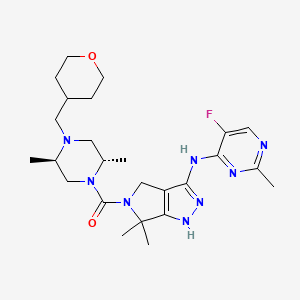
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)

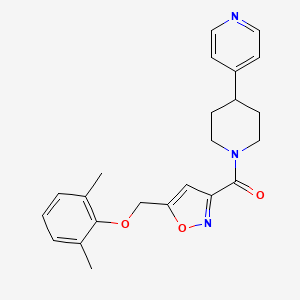
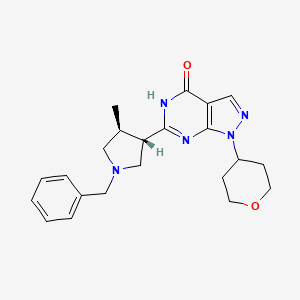
![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)
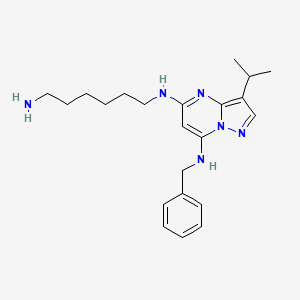


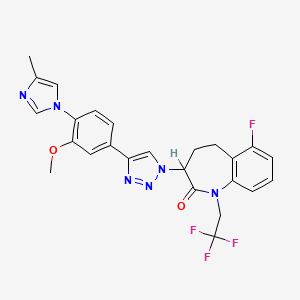
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

